molecular formula C14H22N4O5 B6600551 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid CAS No. 1807901-51-4

5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid

Cat. No.: B6600551
CAS No.: 1807901-51-4
M. Wt: 326.35 g/mol
InChI Key: FTLDILHVOPFWQY-RLVDVTLISA-N
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Description

The compound 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid is an interesting chemical entity with potential applications across various fields. This compound features a complex molecular structure, including a pyrrolidine ring, a piperidine ring, and a dihydropyridazinone core. Each of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid involves multiple steps, starting from the preparation of the individual components. Typical synthetic routes involve:

  • Synthesis of the pyrrolidine ring: : Typically derived from proline or its derivatives.

  • Formation of the piperidine ring: : Synthesized from piperidine or through cyclization reactions involving amines and aldehydes.

  • Construction of the dihydropyridazinone core: : Often achieved through condensation reactions involving hydrazines and carbonyl compounds.

Reaction conditions must be carefully controlled, including temperature, pH, and reaction time, to ensure the successful formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to improve yield and efficiency. High-pressure liquid chromatography (HPLC) and other purification techniques are employed to ensure the product's purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to form various derivatives with increased functionality.

  • Reduction: : Reduction reactions can simplify or alter the compound's structure.

  • Substitution: : Various substituents can be introduced into the compound, modifying its properties.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Solvent choice is crucial, often involving organic solvents like dichloromethane or ethanol.

Major Products Formed

The major products from these reactions depend on the reagents and conditions used. For instance, oxidation might yield a ketone or an aldehyde derivative, while substitution reactions can introduce functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for more complex molecules and as a reagent in organic synthesis.

Biology

Biologically, it can be used in the study of enzyme inhibition and as a probe in metabolic pathways.

Medicine

Industry

In industry, it is utilized in the synthesis of advanced materials and as a catalyst in polymer production.

Mechanism of Action

The mechanism by which 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of metabolic processes, impacting cellular functions.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)pyridazin-3-one: : Lacks the dihydro component.

  • 2-(Piperidin-3-yl)pyridazin-3-one: : Lacks the hydroxypyrrolidinyl group.

Its uniqueness lies in the combination of the hydroxypyrrolidinyl and dihydropyridazinone structures, imparting distinct reactivity and functional properties compared to its counterparts.

This detailed look at 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid underscores its versatility and potential across various scientific and industrial applications.

Properties

IUPAC Name

carbonic acid;5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-piperidin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.CH2O3/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10;2-1(3)4/h6,8,10,12,14,18H,1-5,7,9H2;(H2,2,3,4)/t10?,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLDILHVOPFWQY-RLVDVTLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CC[C@@H](C3)O.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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